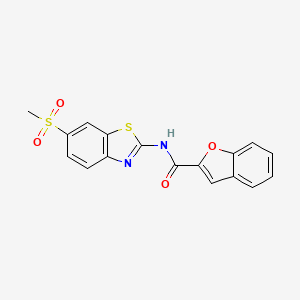![molecular formula C11H2Cl3F2NO2 B11608366 4,7,8-Trichloro-1,3-difluoro[1,4]benzodioxino[2,3-c]pyridine](/img/structure/B11608366.png)
4,7,8-Trichloro-1,3-difluoro[1,4]benzodioxino[2,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7,8-トリクロロ-1,3-ジフルオロ[1,4]ベンゾジオキシン[2,3-c]ピリジンは、複数のハロゲン原子と縮合ベンゾジオキシンピリジン環系を含むユニークな構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
4,7,8-トリクロロ-1,3-ジフルオロ[1,4]ベンゾジオキシン[2,3-c]ピリジンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、前駆体ベンゾジオキシンピリジン化合物のハロゲン化、続いて制御された条件下での選択的フッ素化と塩素化です。反応条件は、目的の置換パターンを達成するために、特定の触媒と溶媒の使用を必要とする場合が多いです。
工業生産方法
この化合物の工業生産には、大規模なハロゲン化プロセスが伴う場合があり、一貫した品質と収量を確保するために、高度な反応器と連続フローシステムを利用します。自動システムの使用と反応パラメータの正確な制御は、副生成物を最小限に抑え、生産プロセスの効率を最適化するために不可欠です。
化学反応解析
反応の種類
4,7,8-トリクロロ-1,3-ジフルオロ[1,4]ベンゾジオキシン[2,3-c]ピリジンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、使用される酸化剤と条件に応じて、さまざまな誘導体を形成するために酸化することができます。
還元: 還元反応は、ハロゲン原子の除去につながる可能性があり、部分的にまたは完全に脱ハロゲン化された生成物が得られます。
置換: 化合物中のハロゲン原子は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が頻繁に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件下で用いることができ、置換を達成することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノン誘導体をもたらす可能性があり、還元は脱ハロゲン化ベンゾジオキシンピリジンをもたらす可能性があります。
科学研究の応用
4,7,8-トリクロロ-1,3-ジフルオロ[1,4]ベンゾジオキシン[2,3-c]ピリジンは、いくつかの科学研究の応用を持っています。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして役立ちます。
生物学: この化合物のユニークな構造は、生物学的相互作用と潜在的な治療効果を調査するための候補となります。
医学: 薬理学的特性の研究は、新しい薬剤や診断薬の開発につながる可能性があります。
産業: その化学的安定性と反応性により、特殊化学薬品や材料の生産に役立ちます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-Trichloro-1,3-difluoro[1,4]benzodioxino[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzodioxinopyridine compound, followed by selective fluorination and chlorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial to minimize by-products and optimize the efficiency of the production process.
化学反応の分析
Types of Reactions
4,7,8-Trichloro-1,3-difluoro[1,4]benzodioxino[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in partially or fully dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce dehalogenated benzodioxinopyridines
科学的研究の応用
4,7,8-Trichloro-1,3-difluoro[1,4]benzodioxino[2,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or diagnostic agents.
Industry: Its chemical stability and reactivity make it useful in the production of specialty chemicals and materials.
作用機序
4,7,8-トリクロロ-1,3-ジフルオロ[1,4]ベンゾジオキシン[2,3-c]ピリジンがその効果を発揮する仕組みは、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、または他の生体分子を含み、細胞プロセスにおける変化につながります。この化合物のハロゲン原子と芳香族構造は、その結合親和性と特異性に重要な役割を果たします。
類似化合物の比較
類似化合物
1,3-ジフルオロベンゼン: ジフルオロ置換を共有しますが、複雑な縮合環系がありません。
4,7-ジブロモ-5-フルオロ-2,1,3-ベンゾチアジアゾール: 類似のハロゲン化を含みますが、コア構造が異なります。
1,4-ベンゾジオキシン、2,3-ジヒドロ-: ハロゲンとピリジン置換のない、類似のベンゾジオキシン構造。
独自性
4,7,8-トリクロロ-1,3-ジフルオロ[1,4]ベンゾジオキシン[2,3-c]ピリジンは、ハロゲン原子と縮合ベンゾジオキシンピリジン環系の特定の組み合わせにより、ユニークです。このユニークな構造は、異なる化学的および物理的特性を与え、研究と産業における特殊な用途に価値があります。
類似化合物との比較
Similar Compounds
1,3-Difluorobenzene: Shares the difluoro substitution but lacks the complex fused ring system.
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole: Contains similar halogenation but differs in the core structure.
1,4-Benzodioxin, 2,3-dihydro-: Similar benzodioxin structure but without the halogen and pyridine substitutions.
Uniqueness
4,7,8-Trichloro-1,3-difluoro[1,4]benzodioxino[2,3-c]pyridine is unique due to its specific combination of halogen atoms and the fused benzodioxinopyridine ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C11H2Cl3F2NO2 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
4,7,8-trichloro-1,3-difluoro-[1,4]benzodioxino[3,2-c]pyridine |
InChI |
InChI=1S/C11H2Cl3F2NO2/c12-3-1-5-6(2-4(3)13)19-9-8(18-5)7(14)10(15)17-11(9)16/h1-2H |
InChIキー |
FKFKSYZOWBMTTH-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(N=C3F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-1-(4-ethylphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11608299.png)
![methyl 4-[4-(2-methoxy-2-oxoethoxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11608314.png)
![(7Z)-3-(3-bromophenyl)-7-(4-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11608320.png)
![Ethyl 2-{[2-(3-nitrophenyl)quinazolin-4-YL]amino}acetate](/img/structure/B11608324.png)
![4-oxo-4-[7-oxo-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]butanoic acid](/img/structure/B11608328.png)

![3-({5-[(4-Ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B11608352.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11608360.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11608362.png)
![ethyl 3-bromo-4-{[4-(ethoxycarbonyl)phenyl]amino}-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11608372.png)
![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11608377.png)
![10-(4-fluorophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11608382.png)
![(7Z)-7-[(2E)-3-phenylprop-2-en-1-ylidene]-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11608389.png)
